Membrane Permeability: Sbfi-AM Enables Passive Cytosolic Loading, Circumventing the 0% Loading Efficiency of Impermeant SBFI Free Acid
The primary and most critical differentiation for Sbfi-AM is its ability to passively cross the cell membrane for non-invasive loading, a feature entirely absent in the parent compound SBFI free acid. The free acid form of SBFI is completely membrane-impermeant and exhibits a loading efficiency of 0% under standard incubation conditions, necessitating invasive techniques such as microinjection or whole-cell patch-clamp dialysis to introduce the dye into the cytosol [1]. In contrast, Sbfi-AM, by virtue of its acetoxymethyl ester modification, is lipophilic and readily diffuses across the plasma membrane. Once internalized, intracellular esterases cleave the AM groups, trapping the now-charged, Na+-sensitive SBFI molecule within the cell . This mechanism enables uniform, non-invasive labeling of cell populations or single cells in intact tissue, with typical loading achieved via simple incubation with 5-10 µM Sbfi-AM for 30-60 minutes [2].
| Evidence Dimension | Passive Membrane Permeability / Cytosolic Loading Capability |
|---|---|
| Target Compound Data | 5-10 µM loading concentration; 30-60 min incubation; cytosolic trapping via esterase cleavage. |
| Comparator Or Baseline | SBFI Free Acid (cell-impermeant): 0% loading under identical passive incubation conditions; requires microinjection or patch-pipette dialysis. |
| Quantified Difference | Qualitative but absolute: Sbfi-AM enables passive loading; free acid does not. |
| Conditions | Standard cell culture incubation in physiological buffer (e.g., HBSS) at 37°C or room temperature. |
Why This Matters
This property directly dictates experimental feasibility: Sbfi-AM is required for non-invasive, population-level studies, while the free acid is restricted to single-cell, invasive assays, impacting throughput and physiological relevance.
- [1] Ito S, Ohta T, Kadota H, Kitamura N, Nakazato Y. Measurement of intracellular Na+ concentration by a Na+-sensitive fluorescent dye, sodium-binding benzofuran isophthalate, in porcine adrenal chromaffin cells--usage of palytoxin as a Na+ ionophore. J Neurosci Methods. 1997;75(1):21-27. View Source
- [2] FSBio. SBFI AM Sodium Ion Indicator Probe - Product Datasheet. View Source
